molecular formula C9H17NO2 B1316400 (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate CAS No. 23199-14-6

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Cat. No. B1316400
CAS RN: 23199-14-6
M. Wt: 171.24 g/mol
InChI Key: NSIXHHAVJIMVTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is a chemical compound with the CAS Number: 50738-63-1 . Its molecular weight is 171.24 . The IUPAC name for this compound is methyl 4-(aminomethyl)cyclohexanecarboxylate . The InChI code for this compound is 1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3/t7-,8- .


Molecular Structure Analysis

The InChI code for “(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” is 1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3/t7-,8- . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.


Physical And Chemical Properties Analysis

“(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate” has a molecular weight of 171.24 . The IUPAC name for this compound is methyl 4-(aminomethyl)cyclohexanecarboxylate . The InChI code for this compound is 1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3/t7-,8- .

Scientific Research Applications

Medicinal Chemistry Studies

  • Synthesis and Configuration Analysis : Research by Isoda and Yamaguchi (1980) focused on synthesizing various isomers of 4-aminomethylcyclohexanecarboxylic acid derivatives, including those related to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. They analyzed the configurations and preferred conformations in aqueous solutions, which are crucial for understanding the potential medicinal applications of these compounds (Isoda & Yamaguchi, 1980).

  • Anti-Plasmin Activity : Another study by Isoda (1979) synthesized similar derivatives and assessed their antiplasmin activities. This research is significant for understanding the potential therapeutic use of these compounds in medical applications (Isoda, 1979).

Pharmacological Studies

  • Tranexamic Acid Derivatives : Svahn et al. (1986) synthesized derivatives of tranexamic acid, which includes (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate, to enhance absorption and stability. Their research provides insights into the pharmacokinetic properties of these derivatives (Svahn et al., 1986).

Molecular and Structural Analysis

  • Molecular Conformations : Yanaka et al. (1981) investigated the structures of cis- and trans-4-aminomethyl-1-cyclohexanecarboxylic acids, which are related to (1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate. They used NMR and molecular orbital methods to determine the zwitterionic forms in aqueous solutions (Yanaka et al., 1981).

  • Chiral Aminophosphine–Rhodium Complexes : Research by Onuma et al. (1980) on the asymmetric hydrogenation with chiral aminophosphine–rhodium complexes, which involves cyclohexanecarboxylate derivatives, provides valuable information on the stereochemical aspects of these compounds (Onuma et al., 1980).

properties

IUPAC Name

methyl 4-(aminomethyl)cyclohexane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-12-9(11)8-4-2-7(6-10)3-5-8/h7-8H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSIXHHAVJIMVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 2
Reactant of Route 2
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 3
Reactant of Route 3
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 4
Reactant of Route 4
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 5
Reactant of Route 5
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate
Reactant of Route 6
Reactant of Route 6
(1R,4R)-Methyl 4-(aminomethyl)cyclohexanecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.